2-(3-Methylthiophen-2-yl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)morpholine |
InChI |
InChI=1S/C9H13NOS/c1-7-2-5-12-9(7)8-6-10-3-4-11-8/h2,5,8,10H,3-4,6H2,1H3 |
InChI Key |
XBLNHWHRCVBQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2CNCCO2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for Accessing the 2-(3-Methylthiophen-2-yl)morpholine Core
The construction of the this compound framework can be approached through several strategic disconnections, primarily focusing on the formation of the morpholine (B109124) ring from a pre-functionalized 3-methylthiophene (B123197) precursor or the elaboration of a thiophene (B33073) ring onto a morpholine-containing scaffold.
Synthetic Routes Involving 3-Methylthiophen-2-yl Precursors
A prevalent and logical approach to the synthesis of the target molecule commences with the commercially available or readily synthesized 3-methylthiophene-2-carboxaldehyde. google.comnih.govsigmaaldrich.com This aldehyde serves as a versatile starting point for building the morpholine ring.
One plausible pathway involves a two-step sequence initiated by a reductive amination reaction between 3-methylthiophene-2-carboxaldehyde and ethanolamine. This reaction, typically carried out in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would yield the intermediate N-((3-methylthiophen-2-yl)methyl)ethanolamine. Subsequent intramolecular cyclization of this intermediate would lead to the formation of the morpholine ring. This cyclization can be promoted by converting the hydroxyl group into a good leaving group (e.g., a tosylate or halide) followed by intramolecular nucleophilic substitution by the nitrogen atom, or through an acid-catalyzed dehydration.
Another viable route begins with the reduction of 3-methylthiophene-2-carboxaldehyde to the corresponding alcohol, (3-methylthiophen-2-yl)methanol. This alcohol can then be converted to a haloalkyl derivative, such as 2-(bromomethyl)-3-methylthiophene. Subsequent reaction of this electrophilic intermediate with a suitable difunctional nucleophile, like ethanolamine, under basic conditions would lead to the formation of the morpholine ring through a tandem N-alkylation and O-alkylation sequence.
A more direct, albeit potentially lower-yielding, method could involve the direct reaction of 3-methylthiophene-2-carboxaldehyde with diethanolamine. This would form an aminal intermediate which could then undergo a reductive cyclization to afford the desired this compound.
Integration of the Morpholine Moiety into Thiophene-Containing Scaffolds
Conversely, synthetic strategies can be devised where a pre-existing morpholine ring is functionalized with a thiophene moiety. However, this approach is generally less common for this specific target. One conceptual method would involve the synthesis of a 2-substituted morpholine bearing a reactive group that could participate in a thiophene ring-forming cyclization. For instance, a suitably substituted morpholine derivative could be reacted with reagents to construct the thiophene ring via established methods like the Gewald or Paal-Knorr thiophene synthesis. mdpi.com However, the complexity and potential for side reactions often make this a less favored approach compared to building the morpholine ring onto the thiophene core.
Synthesis of Derivatized this compound Analogues
The therapeutic and chemical utility of this compound can be expanded by creating a library of analogues with diverse substitutions on both the morpholine and thiophene rings.
Strategies for Functionalization of the Morpholine Ring
The secondary amine within the morpholine ring is a prime site for functionalization. Standard organic transformations can be employed to introduce a variety of substituents at the N-4 position.
N-Alkylation: Reaction of the parent compound with alkyl halides, tosylates, or other alkylating agents in the presence of a base can introduce various alkyl groups.
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides, which can alter the electronic and steric properties of the molecule.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl substituents on the nitrogen atom.
Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to yield N-substituted derivatives. nih.gov
These functionalization strategies are well-established for morpholine-containing compounds and allow for the systematic modification of the molecule's properties. researchgate.net
Approaches for Substitutions on the Thiophene Moiety
The thiophene ring is susceptible to electrophilic aromatic substitution, providing a direct method for introducing substituents. The directing effects of the existing alkyl and morpholinyl groups will influence the position of substitution. Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Sulfonation: Reaction with fuming sulfuric acid to add a sulfonic acid group.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups using the appropriate acyl or alkyl halides in the presence of a Lewis acid catalyst.
Alternatively, for more specific regioselectivity, metal-catalyzed cross-coupling reactions can be employed. This would typically involve the synthesis of a halogenated derivative of this compound, which can then be used in reactions like the Suzuki, Stille, or Heck couplings to introduce a wide array of carbon-based substituents. nih.gov
Multi-Step Synthesis of Hybrid Compounds Incorporating 2-(3-Methylthiophen-2-yl) and Morpholine Fragments
The synthesis of more complex hybrid molecules that incorporate the this compound core can be achieved through multi-step sequences that combine the strategies mentioned above. For instance, a synthetic route could begin with the functionalization of the thiophene ring of a suitable precursor, followed by the construction of the morpholine ring, and concluding with the derivatization of the morpholine nitrogen.
A general example of a multi-step synthesis could be:
Synthesis of a substituted 3-methylthiophene-2-carboxaldehyde: This could involve electrophilic substitution on 3-methylthiophene followed by formylation. google.com
Formation of the morpholine ring: Using one of the methods described in section 2.1.1.
Functionalization of the morpholine nitrogen: As detailed in section 2.2.1.
Such multi-step syntheses allow for the creation of a diverse library of compounds with tailored properties for various applications. The intramolecular Mizoroki-Heck reaction is another powerful tool for constructing complex heterocyclic systems and could be adapted for the synthesis of intricate derivatives. chim.itnih.govsci-hub.se
Synthesis of Pyrrolidine-2,5-dione Derivatives Linked to 3-(3-Methylthiophen-2-yl) and Morpholine Moieties
The synthesis of N-substituted pyrrolidine-2,5-dione (succinimide) derivatives is a significant area of research. One prominent method involves the Michael addition of ketones to N-substituted maleimides. nih.gov This reaction can be facilitated by a self-assembled three-component organocatalyst system. nih.gov For the construction of derivatives containing the this compound core, a potential synthetic route would involve the corresponding N-substituted maleimide, which can be prepared from the parent amine.
Another versatile approach is the multi-component reaction (MCR). For instance, 1,4,5-trisubstituted pyrrolidine-2,3-diones have been synthesized through the reaction of a 3-pyrroline-2-one (B142641) derivative with aliphatic amines. jst-ud.vn The initial 3-pyrroline-2-one can be prepared via a three-component reaction of an amine, an aldehyde, and a β-keto ester. jst-ud.vnresearchgate.net Adapting this methodology would require using an amine precursor that contains the this compound structure. The reaction of tryptamine (B22526) with aromatic aldehydes and methyl benzoylpyruvate, for example, leads to the formation of complex pyrrolidine-2,3-diones. researchgate.net
The general reaction scheme for synthesizing pyrrolidine-2,3-dione (B1313883) derivatives from a 3-pyrroline-2-one intermediate is outlined below.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) | Reference |
| 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | Methylamine | Ethanol | Stirring at 80°C for 7 hours | 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | 77.3 | jst-ud.vn |
| 5-(4-methoxyphenyl)-2,3-dioxopyrrolidine | 10% HCl | Water | Reflux for 7 hours | 5-(4-methoxyphenyl)-1-methylpyrrolidine-2,3-dione | - | nih.gov |
Synthesis of Thiophen-2-yl-Morpholine Hybrid Thiosemicarbazones
A robust and facile synthetic route has been established for creating thiophen-2-yl-morpholine hybrid thiosemicarbazones. frontiersin.orgnih.gov This multi-step synthesis begins with a base-catalyzed reaction of 4-(2-aminoethyl)morpholine (B49859) with carbon disulfide. Subsequent desulfurization using copper(II) sulfate (B86663) yields the key intermediate, 4-(2-isothiocyanatoethyl)morpholine. nih.gov
This isothiocyanate is then condensed with various substituted thiophene carbohydrazides to produce the final thiosemicarbazone derivatives. This method has been shown to tolerate a range of substituents on the thiophene ring, including electron-donating and electron-withdrawing groups. frontiersin.org The final products are typically characterized using FTIR, ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry. frontiersin.orgnih.gov In the FTIR spectra, characteristic peaks include N-H stretching (3345–3312 cm⁻¹), C=N stretching (1530–1506 cm⁻¹), and C=S stretching (1142–1102 cm⁻¹). nih.gov
The general synthetic pathway is illustrated in the table below, detailing the condensation step.
| Thiophene carbohydrazide | Solvent | Conditions | Product Class | Reference |
| (5-substituted-thiophen-2-yl)carbohydrazide | Ethanol | Reflux | 2-(1-(5-substituted-thiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | frontiersin.orgnih.gov |
| (5-chlorothiophen-2-yl)carbohydrazide | Ethanol | Reflux | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | frontiersin.orgnih.gov |
Preparation of Triazole Compounds Incorporating 3-Methylthiophen-2-yl and Morpholine Functionalities
The 1,2,3-triazole ring is a valuable scaffold in chemical synthesis, often prepared via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.net To create a triazole derivative of this compound, one of the components—either the azide (B81097) or the alkyne—would need to be appended to the core structure.
Another established method involves the cyclization of thiosemicarbazide (B42300) derivatives. For example, morpholin-N-aceto semithiocarbazide can be cyclized using sodium hydroxide (B78521) to form 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. uobaghdad.edu.iq Given that thiophen-2-yl-morpholine hybrid thiosemicarbazones can be readily synthesized (see section 2.2.3.2), this presents a direct pathway to corresponding triazole-thiol derivatives.
Furthermore, ketene (B1206846) N,S-acetals have been used as precursors for various heterocyclic systems, including 1,3,4-thiadiazoles, which are structurally related to triazoles. researchgate.net The reaction of ketene N,S-acetals with hydrazonyl halides can yield 1,3,4-thiadiazoles in good yields. researchgate.net
| Precursor | Reagents | Product | Reference |
| Morpholin-N-aceto semithiocarbazide | NaOH, then HCl | 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol | uobaghdad.edu.iq |
| Ketene N,S-acetals | Hydrazonyl halides | 1,3,4-Thiadiazoles | researchgate.net |
Synthesis of Thiazole (B1198619) Derivatives Incorporating Morpholine and Thiophene Systems
Thiazole rings can be efficiently synthesized through several established protocols. The most common is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. nih.gov To apply this to the target scaffold, a thioamide derivative of this compound would be required.
A more direct route builds upon the thiosemicarbazone hybrids discussed previously. Thiazole derivatives can be prepared by the heterocyclization of thiosemicarbazones with α-halocarbonyl compounds like phenacyl bromide. nih.gov This reaction has been successfully performed using solid-state ball-milling techniques, often resulting in quantitative yields without the need for extensive purification. nih.gov This method provides a clear and efficient link between the thiophen-2-yl-morpholine thiosemicarbazones and their corresponding thiazole derivatives.
A modular cascade protocol has also been developed using hexafluoroisopropanol (HFIP) as a solvent, which facilitates the intramolecular Michael addition to form the thiazoline (B8809763) skeleton, a precursor to thiazoles. nih.gov
| Reactant 1 | Reactant 2 | Technique | Product Class | Reference |
| Thiosemicarbazone | Phenacyl bromide | Ball-milling | 2-(substituted ylidene-hydrazinyl)-4-phenylthiazole | nih.gov |
| Thioamide | α-haloketone | Condensation | Thiazole | nih.gov |
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and controlling product outcomes.
Investigation of Catalytic Processes in Synthesis
Catalysis plays a pivotal role in the synthesis of the morpholine ring and its derivatives.
Base Catalysis : The synthesis of morpholine hemiaminals from 2-tosyl-1,2-oxazetidine and α-formyl carboxylates is achieved through base catalysis, with potassium carbonate (K₂CO₃) being an effective base for this transformation. nih.gov
Lewis Acid Catalysis : Zinc chloride (ZnCl₂) has been shown to catalyze a cyclizative 1,2-rearrangement for the efficient synthesis of morpholinones bearing aza-quaternary stereocenters. researchgate.net Similarly, Indium(III) has been used to catalyze the synthesis of morpholines containing an aza-quaternary center. researchgate.net
Transition Metal Catalysis : Palladium (Pd) catalysis is employed for carboamination reactions in certain morpholine synthesis strategies. e3s-conferences.org This typically involves the reaction of an N-protected amino alcohol with an allyl bromide, followed by deprotection and a Pd-catalyzed N-arylation step. e3s-conferences.org
Exploration of Reaction Intermediates and Transition States
The formation of the target heterocyclic systems proceeds through several key intermediates.
Hemiaminals : In the base-catalyzed synthesis of morpholines from 2-tosyl-1,2-oxazetidine, morpholine hemiaminals are crucial intermediates that can be isolated and further elaborated. nih.gov
Iminium Species : The synthesis of thiazoles via a cascade protocol is proposed to proceed through an iminium bromide intermediate, which then forms an imine derivative that undergoes intramolecular Michael addition. nih.gov Similarly, the synthesis of certain morpholinones from glyoxals and amino alcohols is believed to involve a cyclic α-iminium hemiacetal intermediate, which then undergoes a 1,2-aryl/alkyl shift. researchgate.net
Isothiocyanates : In the synthesis of thiosemicarbazones, 4-(2-isothiocyanatoethyl)morpholine is a stable and key intermediate that is reacted with various hydrazides to build the final molecule. nih.gov
Stereoselective Synthesis Approaches for Morpholine Derivatives
The asymmetric synthesis of morpholine derivatives, particularly those with substituents at the C-2 position, is of significant interest due to the prevalence of the chiral morpholine scaffold in biologically active molecules. nih.govacs.orgrsc.org Various strategies have been developed to control the stereochemistry at the newly formed stereocenters within the morpholine ring. These methods often employ chiral auxiliaries, organocatalysis, or metal-catalyzed reactions to achieve high levels of enantioselectivity and diastereoselectivity. acs.orgrsc.org
One effective and general strategy for the stereoselective synthesis of C-substituted morpholine derivatives is through an intramolecular reductive etherification reaction. acs.org This approach has been successfully applied to a range of substrates, including those with heteroaromatic moieties like thiophene, demonstrating its versatility. The key step involves the cyclization of a keto alcohol intermediate, which can be generated from readily available starting materials. The reaction proceeds with high diastereoselectivity, typically favoring the formation of one diastereomer in a ratio of ≥19:1. acs.org
For instance, the synthesis of various 2,5- and 2,6-disubstituted morpholines has been accomplished using this methodology. The reaction conditions are mild, and importantly, functional groups such as benzyl (B1604629) ethers and even a heteroaromatic thiophene ring are well-tolerated. acs.org This robustness makes the reductive etherification a valuable tool for the synthesis of complex morpholine derivatives.
A general representation of this synthetic approach is the conversion of a keto alcohol to the corresponding morpholine derivative. In a typical procedure, the keto alcohol is subjected to reductive etherification conditions, leading to the formation of the morpholine ring with a high degree of stereocontrol. acs.org The table below summarizes the outcomes for the synthesis of several morpholine derivatives using this method, highlighting the yields and diastereoselectivities achieved.
Table 1: Stereoselective Synthesis of Morpholine Derivatives via Reductive Etherification acs.org
| Entry | R¹ | R² | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | Ph | Me | 2-Methyl-5-phenylmorpholine | 85 | ≥19:1 |
| 2 | Ph | Et | 2-Ethyl-5-phenylmorpholine | 82 | ≥19:1 |
| 3 | Ph | i-Pr | 2-Isopropyl-5-phenylmorpholine | 80 | ≥19:1 |
| 4 | Ph | Ph | 2,5-Diphenylmorpholine | 88 | ≥19:1 |
| 5 | Ph | BnOCH₂ | 2-(Benzyloxymethyl)-5-phenylmorpholine | 75 | ≥19:1 |
| 6 | Thiophen-2-yl | Me | 2-Methyl-5-(thiophen-2-yl)morpholine | 81 | ≥19:1 |
Other notable stereoselective methods for synthesizing chiral morpholines include:
Photocatalytic Diastereoselective Annulation: This modern technique utilizes a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid to construct morpholine rings from basic starting materials with high yield and stereoselectivity. nih.gov
Organocatalytic Enantioselective Halocyclization: Chiral morpholines with quaternary stereocenters can be accessed through the asymmetric chlorocycloetherification of alkenol substrates, catalyzed by cinchona alkaloid-derived catalysts. rsc.org
Enzymatic Resolution: Kinetic resolution of racemic morpholine precursors using enzymes is a classic and effective method to obtain single enantiomer products. nih.gov
Palladium-Catalyzed Hydroamination: The intramolecular hydroamination of aminoalkenes, which can be derived from the opening of aziridines with unsaturated alcohols, provides a pathway to 2,5-disubstituted morpholines as single diastereomers. rsc.org
Ring Opening of Epoxides: The reaction of enantiomerically pure epoxides with amino alcohols can lead to trans-2,5-disubstituted morpholine derivatives with high enantio- and diastereoselectivity. acs.org
These diverse synthetic strategies provide a robust toolbox for accessing a wide array of stereochemically defined morpholine derivatives, which are crucial for various applications, including drug discovery. nih.govresearchgate.net
Analytical Characterization and Structural Elucidation of Novel Compounds
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's structure based on its interaction with electromagnetic radiation. For 2-(3-Methylthiophen-2-yl)morpholine, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.
NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum for this compound would exhibit characteristic signals for the morpholine (B109124) ring, the thiophene (B33073) ring, and the methyl group. The protons on the morpholine ring typically appear as complex multiplets due to the ring's chair conformation. stackexchange.com The protons on the thiophene ring would appear in the aromatic region, with their specific shifts influenced by the methyl and morpholine substituents. The methyl group would present as a singlet in the aliphatic region. In a related structure, 1-(1-morpholino-1-(thiophen-2-yl) ethyl)-3-phenylurea, the morpholine protons appear as multiplets in the spectrum. researchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the methyl carbon, the four carbons of the morpholine ring (two of which are unique due to their proximity to the nitrogen and oxygen atoms), and the five carbons of the 3-methylthiophene (B123197) ring. In a similar compound, 1-(1-morpholino-1-(thiophen-2-yl) ethyl)-3-phenylurea, the carbons of the thiophene ring resonate at approximately 126.88 ppm, 128.21 ppm, and 141.10 ppm, while the methylene (B1212753) carbons of the morpholine ring are observed at 47.99 ppm and 65.99 ppm. researchgate.net
Predicted NMR Data for this compound
This table is generated based on typical chemical shifts for the constituent functional groups and data from structurally similar compounds.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene-H (on C4, C5) | 6.8 - 7.5 | 120 - 140 |
| Morpholine-CH (on C2) | 4.5 - 5.0 | 70 - 80 |
| Morpholine-CH₂ (on C3, C5) | 2.5 - 4.0 | 65 - 70 |
| Morpholine-CH₂ (on C6) | 3.5 - 4.0 | 45 - 55 |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would show several characteristic absorption bands:
C-H Stretching: Aliphatic C-H stretching from the morpholine and methyl groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the thiophene ring would be observed just above 3000 cm⁻¹.
C-O-C Stretching: A strong, characteristic band for the ether linkage in the morpholine ring would be present in the 1150-1085 cm⁻¹ region. researchgate.net
C-N Stretching: The amine C-N stretching of the morpholine ring would be visible in the 1250-1020 cm⁻¹ range.
C=C Stretching: The stretching of the carbon-carbon double bonds within the thiophene ring would appear in the 1600-1475 cm⁻¹ region.
In a study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, characteristic thiophene and amide peaks were identified, providing a reference for thiophene-containing structures. researchgate.net Similarly, analyses of various morpholine derivatives consistently show the prominent C-O-C stretch. nih.govresearchgate.net
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Thiophene) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=C (Thiophene) | Stretching | 1600 - 1475 |
| C-O-C (Ether) | Stretching | 1150 - 1085 |
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.
For this compound (molar mass: 197.29 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 197. Upon ionization, the molecule would fragment in predictable ways. Key fragmentation pathways would likely involve:
Cleavage of the bond between the thiophene and morpholine rings, leading to fragments corresponding to the 3-methylthiophene cation (m/z 97) and the morpholine cation (m/z 86) or related fragments.
Fragmentation of the morpholine ring itself, a common pathway for morpholine derivatives, which can involve the loss of small neutral molecules like ethylene (B1197577) oxide. preprints.org
The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₉H₁₃NOS). preprints.org
Crystallographic Analysis of Related Structures (e.g., X-ray Diffraction)
While spectroscopic methods reveal atomic connectivity, X-ray crystallography provides the ultimate confirmation of a molecule's three-dimensional structure by mapping electron density in a single crystal. Although specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides insight into the expected bond lengths, angles, and conformations.
For instance, the crystal structure of 1,2-dimorpholinoethane (B162056) reveals the typical chair conformation of the morpholine ring and provides precise measurements for C-N, C-O, and C-C bond lengths within that system. mdpi.com Similarly, crystallographic studies of thiophene derivatives, such as 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile, detail the geometry of the substituted thiophene ring. researchgate.net
Typical Crystallographic Parameters from Related Structures
| Parameter | Structure Feature | Typical Value | Reference Structure |
|---|---|---|---|
| Bond Length | Morpholine C-O | ~1.43 Å | 1,2-dimorpholinoethane mdpi.com |
| Bond Length | Morpholine C-N | ~1.46 Å | 1,2-dimorpholinoethane mdpi.com |
| Bond Length | Thiophene C-S | ~1.71 Å | 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile researchgate.net |
| Bond Length | Thiophene C=C | ~1.36 Å | 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile researchgate.net |
| Bond Angle | C-O-C (in Morpholine) | ~112° | 1,2-dimorpholinoethane mdpi.com |
| Bond Angle | C-N-C (in Morpholine) | ~110° | 1,2-dimorpholinoethane mdpi.com |
Structure Activity Relationship Sar Studies
Elucidation of Key Structural Elements Contributing to Biological Activities
Influence of Substituents on the Thiophene (B33073) Ring
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common pharmacophore in many approved drugs. nih.gov Its substitution pattern plays a pivotal role in modulating the biological activity of 2-(3-Methylthiophen-2-yl)morpholine derivatives. The nature and position of substituents on this ring can significantly impact the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to target proteins. nih.govacs.org
For instance, in a series of morpholine-thiophene hybrid thiosemicarbazones designed as urease inhibitors, the type of substituent on the thiophene ring markedly affected their inhibitory potency. frontiersin.orgnih.gov The introduction of electron-donating groups, such as a methyl group, or electron-withdrawing groups, like nitro and bromo substituents, led to varied interactions with the enzyme's active site. nih.gov Specifically, the presence of a methyl group facilitated alkyl interactions, while bromo substituents also participated in alkyl interactions. nih.gov Nitro groups were found to enable π-cation, π-anion, and attractive charge interactions. nih.gov Interestingly, chloro-substituted analogs did not show direct interaction with the binding site residues in this particular study. nih.gov
These findings underscore the principle that even minor alterations to the thiophene ring can lead to significant changes in biological activity, a concept that is fundamental to rational drug design. The ability to fine-tune the electronic and steric properties of the thiophene moiety provides a powerful tool for optimizing the pharmacological profile of these hybrid molecules.
Impact of Morpholine (B109124) Ring Substitutions and Linker Lengths
The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is another key contributor to the biological activity of this class of compounds. jchemrev.come3s-conferences.org Its presence can enhance the potency of a molecule by facilitating molecular interactions with target proteins or by improving its pharmacokinetic properties. nih.govnih.gov The World Drug Index includes over 100 drugs that feature a morpholine ring. nih.gov
SAR studies have revealed that modifications to the morpholine ring can have a profound impact on activity. For example, in a study of 2-(thiophen-2-yl) dihydroquinoline derivatives, the morpholine analog exhibited significantly better antimycobacterial activity compared to its thiomorpholine (B91149) counterpart, where the oxygen atom is replaced by sulfur. jchemrev.comresearchgate.net This highlights the importance of the oxygen atom in the morpholine ring for this specific biological activity.
Furthermore, the introduction of substituents on the morpholine ring itself can influence the compound's interaction with its biological target. For instance, in the design of selective norepinephrine (B1679862) reuptake inhibitors, optimizing the substitution on the morpholine ring was crucial for achieving both high potency and selectivity. researchgate.net Similarly, in the development of dual serotonin (B10506) and norepinephrine reuptake inhibitors, the stereochemistry and substitution on the morpholine ring were key determinants of their activity profile. nih.gov
Role of Hybrid Molecular Architecture
The combination of the thiophene and morpholine rings into a single molecular entity creates a hybrid architecture with unique pharmacological properties. frontiersin.orgnih.gov This approach, often referred to as molecular hybridization, aims to integrate the beneficial features of two or more pharmacophores to create a new compound with enhanced activity or a novel biological profile. frontiersin.org
The thiophene moiety is recognized for its electron-rich nature and its ability to act as a bioisosteric replacement for a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further enhancing drug-receptor interactions. nih.gov On the other hand, the morpholine ring is known to improve the physicochemical properties of a molecule, such as its solubility and pharmacokinetic profile. nih.govnih.gov
The synergistic effect of combining these two rings is evident in various studies. For example, morpholine-thiophene hybrid thiosemicarbazones have demonstrated potent urease inhibitory activity, significantly exceeding that of the standard inhibitor thiourea (B124793). frontiersin.orgnih.gov This enhanced activity is attributed to the specific interactions of both the substituted thiophene ring and the morpholine ring with the active site of the urease enzyme. nih.gov The hybrid design allows for a multi-pronged interaction with the biological target, leading to a more potent effect.
Pharmacophore Identification for Target Biological Activities
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. The identification of the pharmacophore for this compound and its derivatives is crucial for understanding their mechanism of action and for designing new, more potent analogs. nih.gov
Based on the SAR studies, the key pharmacophoric features for this class of compounds generally include:
The Thiophene Ring: This serves as a crucial aromatic and hydrophobic interaction center. The sulfur atom can also act as a hydrogen bond acceptor. nih.gov
The Morpholine Ring: This provides a key interaction point, often through its oxygen and nitrogen atoms, which can participate in hydrogen bonding. researchgate.net The ring itself can also engage in hydrophobic interactions. nih.gov
Substituents on the Thiophene Ring: Specific substituents can act as additional interaction points, such as hydrogen bond donors or acceptors, or can provide steric bulk to fill specific pockets in the binding site. nih.gov
The Relative Orientation of the Two Rings: The spatial arrangement of the thiophene and morpholine rings, dictated by the linker and the substitution pattern, is critical for proper alignment within the target's binding site.
For example, in the case of urease inhibitors, the pharmacophore would include the substituted thiophene ring capable of making specific interactions (alkyl, π-cation, etc.) and the morpholine ring contributing to binding through hydrogen and hydrophobic interactions. nih.gov
Conformational Analysis and its Implications for Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound and its analogs helps to understand how the molecule orients itself in space and how this preferred conformation influences its interaction with a biological target.
The flexibility of the bond connecting the thiophene and morpholine rings allows for a range of possible conformations. The specific conformation adopted by the molecule can be influenced by factors such as the substituents on either ring and the nature of the linker. The most stable, low-energy conformation is not always the biologically active one. The molecule may need to adopt a higher-energy conformation to fit optimally into the binding site of a target protein.
Computational modeling techniques, such as molecular docking, are often employed to study the conformational preferences of these molecules and to predict their binding modes. nih.gov For instance, docking studies of morpholine-thiophene hybrid thiosemicarbazones into the active site of urease revealed that the morpholine ring can form hydrogen bonds and alkyl interactions with specific amino acid residues, while the substituted thiophene ring engages in other types of interactions. nih.gov These studies highlight how the specific conformation of the molecule allows it to make multiple, favorable contacts with the target, leading to potent inhibition.
Understanding the conformational requirements for activity is essential for the design of new analogs with improved potency and selectivity. By designing molecules that are pre-organized in the bioactive conformation, it is possible to reduce the entropic penalty of binding and thus increase the binding affinity.
Based on a comprehensive search of available scientific literature, there is currently no specific research focusing on the computational and theoretical chemistry investigations of the compound this compound.
Detailed studies employing quantum chemical calculations such as Density Functional Theory (DFT) to analyze the molecular geometry, electronic structure, or predict spectroscopic parameters for this particular molecule are not present in the accessible literature. Similarly, molecular docking simulations investigating its binding interactions with biological targets like the urease enzyme, carbonic anhydrase-II, or ion channels have not been published.
Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific analyses as outlined in the prompt. The information required to generate content for the specified sections and subsections on quantum chemical calculations and molecular docking simulations for this compound is not available in the public research domain.
Computational and Theoretical Chemistry Investigations
Molecular Dynamics (MD) Simulations
MD simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. For a compound like 2-(3-Methylthiophen-2-yl)morpholine, these simulations could provide crucial insights into how it interacts with biological targets, such as proteins or enzymes. However, no studies have been published that analyze its dynamic binding behavior or its conformational stability within a simulated biological environment.
Analysis of Dynamic Binding Behavior
There is no available research that has used MD simulations to analyze how this compound binds to any potential biological targets. Such studies would typically reveal the key amino acid residues involved in the interaction, the stability of the binding pose over time, and the energetic contributions of various forces, such as hydrogen bonds and van der Waals interactions.
Conformational Stability in Biological Environments
The flexibility of the morpholine (B109124) and thiophene (B33073) rings, along with the rotational freedom of the bond connecting them, means that this compound can adopt various three-dimensional shapes or conformations. Understanding which conformations are most stable in a biological environment (e.g., in water or a protein's active site) is critical for drug design. At present, no MD simulation studies have been conducted to determine these preferred conformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized molecules.
Development of Predictive Models for Biological Activity
For a QSAR model to be developed for this compound, a dataset of structurally similar compounds with measured biological activities would be required. No such studies, which would lead to the development of predictive models for the activity of this class of compounds, have been reported in the scientific literature.
Identification of Molecular Descriptors Correlated with Activity
A key part of QSAR modeling is the identification of molecular descriptors—numerical values that describe the chemical properties of a molecule—that are correlated with its biological activity. These can include descriptors related to a molecule's size, shape, electronic properties, and lipophilicity. As no QSAR models have been developed, the specific molecular descriptors that govern the activity of this compound and related compounds have not been identified.
Mechanistic and Preclinical Biological Activity Studies
In Vitro Receptor Binding and Ion Channel Modulation
The interaction of "2-(3-Methylthiophen-2-yl)morpholine" with specific receptors and ion channels is a key area of preclinical investigation to understand its potential neurological or physiological effects.
Based on a review of the available scientific literature, no in vitro studies were found that specifically assess the influence of "this compound" or its close structural analogs on voltage-gated sodium or calcium channels.
Based on a review of the available scientific literature, no in vitro studies were found that specifically assess the activity of "this compound" or its close structural analogs on the GABA transporter (GAT).
TRPV1 Receptor Affinity Studies
The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a key target in pain and inflammation pathways. While direct binding studies for this compound are not documented, research has been conducted on other thiophene (B33073) derivatives to assess their affinity for the TRPV1 receptor. For instance, novel 4-(thiophen-2-yl) derivatives have been designed and evaluated through in silico methods as potential TRPV1 agonists. nih.gov These computational studies help in predicting the interaction of the thiophene scaffold with the receptor's binding sites, paving the way for future wet-lab experiments to confirm affinity and functional activity. nih.gov The exploration of thiophene-containing compounds in this area highlights the perceived potential of this chemical class to interact with therapeutically relevant targets like TRPV1.
General Receptor Binding Studies
To understand the broader pharmacological profile and potential for off-target effects, new chemical entities are often screened against a panel of receptors. For morpholine (B109124) and thiophene derivatives, such studies are crucial to determine their selectivity. These scaffolds are considered "privileged," meaning they are capable of binding to multiple, diverse receptors. jchemrev.comresearchgate.net Thoughtfully substituted morpholine derivatives have been shown to act as selective enzyme inhibitors against various receptors. jchemrev.comresearchgate.net The morpholine ring, in particular, is a component of several approved drugs and is known to influence the physicochemical properties of a molecule, which can impact receptor interaction and metabolic stability. nih.gov General receptor binding studies for analogs of this compound would be essential to characterize its specificity and potential for clinical development.
Preclinical In Vivo Animal Model Studies (Mechanistic and Efficacy Assessments)
The anticonvulsant potential of compounds containing the 3-methylthiophen-2-yl group has been investigated, particularly in derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione. nih.gov The presence of the thiophene ring is considered a key pharmacophoric element for anticonvulsant activity. nih.gov
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures. In studies with derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, several compounds showed anticonvulsant activity in the MES test. nih.gov
6 Hz Seizure Test: This test is a model for treatment-resistant partial seizures. Some analogs of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have demonstrated protection in this model. nih.gov
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to evaluate potential efficacy against absence and myoclonic seizures. Certain derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have shown protective effects in the scPTZ test. nih.gov
The diversified anticonvulsant activity of these related compounds underscores the importance of the 3-methylthiophen-2-yl moiety in this therapeutic area. nih.gov
The pain-relieving effects of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives have been assessed in various animal models of pain.
Writhing Test: This model of visceral pain is induced by an irritant. Several derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have been shown to reduce the number of writhes, indicating analgesic properties.
Hot Plate Test: This test measures the response to thermal pain. Some analogs have demonstrated an increased pain threshold in this model.
Formalin Test: This model assesses both acute and inflammatory pain. Studies have shown that related compounds can reduce the pain response in both phases of the formalin test.
A critical aspect of developing new central nervous system active compounds is the assessment of potential motor impairment and neurotoxicity. The rotarod test is a standard procedure for this evaluation. In studies of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives, the rotarod test was used to determine if the anticonvulsant and antinociceptive effects were independent of motor deficits.
In Vitro Cell-Based Activity Assays
Antileishmanial Activity Against Parasite Promastigotes
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic therapeutic agents is a global health priority. Both thiophene and morpholine moieties are found in compounds investigated for antileishmanial properties.
Thiophene derivatives, in particular, have emerged as a promising class of compounds. Studies have shown that these molecules can effectively inhibit the growth of various Leishmania species. For instance, the 2-amino-thiophene derivative SB-200 was effective against the promastigote forms of Leishmania braziliensis, Leishmania major, and Leishmania infantum, with IC₅₀ values of 4.25 µM, 4.65 µM, and 3.96 µM, respectively. nih.gov The mechanism of action for some of these derivatives is associated with the loss of cell membrane integrity and the induction of apoptosis-like cell death in the parasites. nih.govresearchgate.net
Hybrid compounds that combine the thiophene ring with other heterocyclic systems, such as indole, have also been synthesized and evaluated. researchgate.netnih.gov Many of these thiophene-indole hybrids demonstrated significant activity against Leishmania amazonensis promastigotes, with some compounds showing IC₅₀ values lower than the reference antimonial drugs. researchgate.netnih.gov The structural size and lipophilicity of the cycloalkyl ring fused to the thiophene moiety appear to be important for activity. researchgate.netmdpi.com For example, increasing the size of the fused cycloalkyl ring from five to eight carbons generally enhances the antileishmanial activity against L. amazonensis promastigotes. mdpi.com
While these findings highlight the potential of the thiophene scaffold for developing new antileishmanial drugs, research on hybrid structures containing both thiophene and morpholine is necessary to ascertain the specific activity of compounds like this compound.
Table 1: Antileishmanial Activity of Various Thiophene Derivatives Against Leishmania Promastigotes
| Compound | Leishmania Species | IC₅₀ (µM) | Reference |
|---|---|---|---|
| SB-200 (a 2-amino-thiophene derivative) | L. braziliensis | 4.25 | nih.gov |
| SB-200 (a 2-amino-thiophene derivative) | L. major | 4.65 | nih.gov |
| SB-200 (a 2-amino-thiophene derivative) | L. infantum | 3.96 | nih.gov |
| TN8-7 (a cycloocta[b]thiophene-indole hybrid) | L. amazonensis | ~5.7 (2.1 µg/mL) | researchgate.net |
| TN6-1 (a cyclohexene[b]thiophene-indole hybrid) | L. amazonensis | ~6.8 (2.3 µg/mL) | researchgate.net |
| Se-(2-selenocyanatoethyl) thiophene-2-carboselenoate | L. infantum | 3.07 | researchgate.net |
Antimicrobial Activity Against Bacterial and Fungal Strains
The thiophene and morpholine scaffolds are key components in the development of new antimicrobial agents. nih.govresearchgate.netnuph.edu.ua The synergistic combination of these two rings in hybrid molecules has been explored as a strategy to combat bacterial infections, particularly those caused by ureolytic bacteria. frontiersin.orgnih.gov
A series of morpholine-thiophene hybrid thiosemicarbazones were synthesized and evaluated for their ability to inhibit urease, an enzyme crucial for the survival and pathogenicity of certain bacteria like Helicobacter pylori. frontiersin.orgnih.gov Many of these compounds were found to be potent urease inhibitors, with activity significantly greater than the standard inhibitor, thiourea (B124793) (IC₅₀ = 22.31 µM). frontiersin.orgnih.gov For example, (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (a direct thiophene-morpholine hybrid) showed an IC₅₀ value of 4.94 µM. nih.gov The introduction of a methyl group on the thiophene ring further enhanced this activity. frontiersin.orgnih.gov This suggests that inhibiting urease is a potential antibacterial mechanism for such compounds.
Other thiophene derivatives have shown broad-spectrum activity. For example, refluxing certain arylidine derivatives with sulfur and morpholine yielded thiophene compounds with notable antimicrobial activity. ingentaconnect.comresearchgate.net In other studies, various thiophene derivatives have been tested against a panel of Gram-positive and Gram-negative bacteria as well as fungal strains, showing a range of potencies. nih.govnih.govijcrcps.com
Table 2: Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones
| Compound Name | IC₅₀ (µM) | Reference |
|---|---|---|
| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | 4.94 ± 2.7 | nih.gov |
| (E)-2-(1-(thiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 4.96 ± 3.0 | nih.gov |
| 2-(1-(4-Methylthiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 4.00 ± 2.4 | frontiersin.org |
| 2-(1-(5-Chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 | frontiersin.org |
| Thiourea (Standard) | 22.31 ± 0.03 | frontiersin.orgnih.gov |
Cytotoxic Activity Against Various Cancer Cell Lines (e.g., HepG2, MCF-7, Hep-2, PC-3, HeLa)
The thiophene nucleus is a well-established scaffold in the design of anticancer agents, with derivatives showing cytotoxicity against a wide array of cancer cell lines. nih.govnih.gov The mechanism often involves targeting critical cellular pathways, including kinase signaling and apoptosis modulation. nih.gov
Several studies have reported the cytotoxic effects of thiophene derivatives on the cell lines specified. For instance, a series of thiophene-quinoline hybrid analogues were evaluated against liver (HepG-2), colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds identified as potent cytotoxic agents. researchgate.net Similarly, novel chalcone-thienopyrimidine derivatives demonstrated cytotoxicity against HepG2 and MCF-7 cells, inducing cell cycle arrest and apoptosis. nih.gov In another study, specific 2,3-fused thiophene derivatives showed significant cytotoxicity, with IC₅₀ values of 12.61 µg/mL against HeLa cells and 33.42 µg/mL against HepG2 cells. researchgate.net
The morpholine ring is also a common feature in anticancer compounds. e3s-conferences.org Structure-activity relationship (SAR) studies have indicated that substitutions on the morpholine ring, such as the addition of aromatic groups with halogens, can increase inhibitory activity against cell lines like HepG2. e3s-conferences.org While direct cytotoxic data for this compound is unavailable, the consistent anticancer activity of both its parent scaffolds suggests this is a viable area for future investigation.
Table 3: Cytotoxic Activity (IC₅₀) of Various Thiophene Derivatives
| Compound Class/Name | Cell Line | IC₅₀ | Reference |
|---|---|---|---|
| Thiophene derivative 480 | HeLa | 12.61 µg/mL | researchgate.net |
| Thiophene derivative 471 | HeLa | 23.79 µg/mL | researchgate.net |
| Thiophene derivative 480 | HepG2 | 33.42 µg/mL | researchgate.net |
| Thiophene derivative 471 | HepG2 | 13.34 µg/mL | researchgate.net |
| Chalcone-thienopyrimidine 3b | MCF-7 | 10.27 µM | nih.gov |
| Chalcone-thienopyrimidine 3g | MCF-7 | 10.74 µM | nih.gov |
| Chalcone-thienopyrimidine 3a | HepG2 | 9.84 µM | nih.gov |
Antioxidant Activity (e.g., DPPH radical scavenging)
Antioxidants are crucial for mitigating oxidative stress, which is implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard in vitro method for evaluating the antioxidant potential of chemical compounds. nih.govresearchgate.net
While many heterocyclic compounds are explored for their antioxidant properties, specific data on the DPPH scavenging activity of this compound or closely related thiophene-morpholine hybrids is not extensively reported. However, studies on individual morpholine derivatives have been conducted. For example, an investigation into two cyclodidepsipeptides containing a morpholine-2,5-dione (B184730) ring, namely 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione and 3,6-di(propan-2-yl)-4-methyl-morpholine-2,5-dione, revealed moderate antioxidant potentials in a DPPH assay. nih.gov The proposed mechanism involves hydrogen atom abstraction from an activated position on the morpholinedione ring. nih.gov
Table 4: Antioxidant Activity of Morpholine-2,5-dione Derivatives
| Compound Name | Assay | Result | Reference |
|---|---|---|---|
| 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione | DPPH Radical Scavenging | Moderate Activity | nih.gov |
| 3,6-di(propan-2-yl)-4-methyl-morpholine-2,5-dione | DPPH Radical Scavenging | Moderate Activity | nih.gov |
Antiviral Activity (e.g., Hepatitis C Virus replication inhibition)
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV), and research into new scaffolds remains an active field. Both thiophene and morpholine rings have featured in the design of novel anti-HCV agents.
Thiophene derivatives have shown promise as HCV inhibitors. A notable study identified a series of thiophen urea (B33335) (TU) derivatives as potent HCV entry inhibitors. nih.gov One lead compound, J2H-1701, exhibited effective antiviral activity against multiple HCV genotypes, with EC₅₀ values in the nanomolar range, and was suggested to act by binding to the HCV E2 glycoprotein. nih.gov In another line of research, thiophene-2-carboxylic acids were found to be inhibitors of the HCV NS5B polymerase, a key enzyme for viral replication. nih.gov Furthermore, 4'-thionucleosides, which contain a sulfur atom in the ribose ring, have been synthesized and tested for their ability to inhibit HCV, showing activity in the micromolar range. nih.gov
The morpholine moiety is also a key structural element in some antiviral compounds. Although not always linked to thiophene, its presence has been crucial for potent anti-HCV activity in other chemical series. nih.gov Given the established anti-HCV activity of compounds containing either a thiophene or a morpholine ring, hybrid molecules like this compound represent a logical, albeit underexplored, avenue for the discovery of new anti-HCV agents.
Table 5: Anti-HCV Activity of Various Thiophene Derivatives
| Compound Class/Name | Target/Assay | EC₅₀ | Reference |
|---|---|---|---|
| Thiophen Urea (TU) derivative (J2H-1701) | HCV Entry (Genotype 1/2) | 0.04 - 27 nM (range for 7 compounds) | nih.gov |
| Thiophene-2-carboxylic acid tertiary amides | HCV Subgenomic RNA Replication | Potent Inhibition Reported | nih.gov |
| 4'-Thionucleoside ProTide Prodrug | HCV Replicon Assay | Single-digit µM to >200 µM | nih.gov |
| Honokiol (Natural Product) | HCVcc Infection | 4.5 µM (1.2 µg/mL) | nih.gov |
Future Directions and Research Opportunities
Design of Novel 2-(3-Methylthiophen-2-yl)morpholine Analogues with Enhanced Selectivity
The future design of analogues based on the this compound scaffold will be heavily reliant on strategic structural modifications to enhance selectivity towards specific biological targets. The morpholine (B109124) and thiophene (B33073) rings are versatile structures that allow for a wide range of substitutions. nih.govresearchgate.net Researchers are exploring how subtle changes to this core structure can lead to significant improvements in binding affinity and selectivity, which are critical for developing safer and more effective drugs. e3s-conferences.org
Key strategies for analogue design include:
Substitution on the Morpholine Ring: Introducing various substituents at different positions on the morpholine ring can influence the compound's interaction with target proteins. For instance, alkyl substitutions at the C-3 position have been shown to increase anticancer activity in some morpholine derivatives. e3s-conferences.org
Modification of the Thiophene Ring: Altering the substitution pattern on the thiophene ring is another promising avenue. The methyl group at the 3-position of the thiophene in the parent compound is a key feature, and exploring other alkyl or functional groups at this position could modulate biological activity. nih.gov
Bioisosteric Replacement: Replacing the thiophene ring with other aromatic or heteroaromatic systems, such as benzofuran (B130515) or pyridine, could lead to analogues with novel biological profiles while maintaining key interaction potentials. acs.orgnih.gov For example, benzothiophene (B83047) morpholine analogues have been designed as selective ligands for dopamine (B1211576) receptors. nih.gov
These design efforts aim to create a library of novel compounds with fine-tuned properties, allowing for systematic exploration of structure-activity relationships (SAR) and the identification of candidates with superior therapeutic indices.
Exploration of Alternative Synthetic Pathways for Efficiency and Sustainability
Developing efficient and sustainable synthetic routes is paramount for the practical application of this compound and its derivatives. Current research focuses on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste. nih.govuobaghdad.edu.iq The goal is to devise greener, more economical, and scalable synthetic methodologies.
Future research in this area will likely concentrate on:
One-Pot Syntheses: Designing reaction sequences where multiple transformations occur in a single reaction vessel can significantly improve efficiency by reducing the need for intermediate purification steps. researchgate.net
Catalytic Methods: The use of transition metal catalysts, such as palladium, has shown promise in the synthesis of morpholine derivatives through carboamination reactions. e3s-conferences.org Further exploration of novel catalytic systems could lead to more efficient and stereoselective syntheses.
Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including better control over reaction parameters, improved safety, and easier scalability. Adapting synthetic routes for this compound to flow chemistry could be a key step towards industrial-scale production.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a critical aspect of sustainable chemistry. researchgate.netresearchgate.net
The development of such advanced synthetic methods will not only facilitate the production of a diverse range of analogues for biological screening but also align with the growing demand for environmentally responsible chemical manufacturing.
Advanced Computational Modeling for Deeper Mechanistic Insights
Computational modeling has become an indispensable tool in modern drug discovery, and its application to the study of this compound derivatives is expected to yield profound mechanistic insights. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide a detailed understanding of how these compounds interact with their biological targets at the molecular level.
Key applications of computational modeling in this context include:
Predicting Binding Affinity and Selectivity: In silico screening of virtual libraries of analogues can help prioritize compounds for synthesis, saving time and resources. acs.orgresearchgate.net By simulating the binding of different analogues to a target protein, researchers can predict which modifications are most likely to enhance affinity and selectivity.
Elucidating Structure-Activity Relationships (SAR): Computational models can help rationalize experimentally observed SAR data, providing a theoretical framework for understanding why certain structural features lead to enhanced biological activity. e3s-conferences.orgjchemrev.com
Identifying Novel Biological Targets: Docking studies can be used to screen this compound and its analogues against a wide range of protein structures, potentially identifying novel biological targets and new therapeutic applications.
By integrating computational modeling with experimental research, scientists can accelerate the drug discovery process and design more potent and selective therapeutic agents based on the this compound scaffold.
Investigation of Broader Biological Target Engagement
The morpholine and thiophene heterocycles are present in a vast array of bioactive molecules, suggesting that derivatives of this compound may interact with a wider range of biological targets than currently known. nih.govresearchgate.net A systematic investigation into the broader biological target engagement of this compound class could uncover new and unexpected therapeutic opportunities. The morpholine ring is a feature in drugs targeting a variety of receptors and enzymes, including those involved in the central nervous system (CNS). nih.gov
Future research should involve screening this compound and its analogues against diverse panels of biological targets, including:
Kinases: Many kinase inhibitors incorporate a morpholine moiety. jchemrev.com Screening against various kinase families, such as PI3K, mTOR, and receptor tyrosine kinases, could identify potential anticancer agents. e3s-conferences.orgnih.gov
G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets. Given that morpholine-containing compounds have shown activity at dopamine and histamine (B1213489) receptors, screening against a broad range of GPCRs is warranted. nih.govnih.gov
Ion Channels: The influence of this scaffold on the activity of various ion channels, such as sodium and calcium channels, could be explored, particularly for potential applications in neurological disorders. nih.gov
Infectious Disease Targets: Thiophene and morpholine derivatives have demonstrated activity against pathogens like Mycobacterium tuberculosis. nih.govjchemrev.com Screening against a panel of microbial and viral targets could lead to the discovery of new anti-infective agents.
This expanded approach to biological screening will maximize the chances of discovering novel activities and therapeutic applications for this promising class of compounds.
Table 1: Potential Biological Targets for this compound Analogues This table is interactive. Click on the headers to sort the data.
| Target Class | Specific Examples | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | PI3K, mTOR, FGFR, EGFR | Oncology | e3s-conferences.orgnih.govjchemrev.com |
| GPCRs | Dopamine D3 Receptors, Histamine H3 Receptors | Neurology, Drug Addiction | nih.govnih.gov |
| Ion Channels | Voltage-gated Sodium and Calcium Channels | Epilepsy, Pain | nih.gov |
| Microbial Enzymes | Mycobacterium tuberculosis targets | Infectious Diseases | nih.govjchemrev.com |
| Neuroreceptors | mGlu2, Cannabinoid Receptors | Mood Disorders, Pain Management | nih.gov |
Development of Targeted Delivery Systems for this compound-based Compounds
To maximize the therapeutic potential and minimize potential side effects of this compound-based compounds, the development of targeted drug delivery systems (TDDS) represents a critical future direction. youtube.comyoutube.com These systems are designed to deliver a drug specifically to the desired site of action, such as a tumor or a specific organ, thereby increasing efficacy and reducing systemic exposure. youtube.com For compounds aimed at CNS disorders, overcoming the blood-brain barrier (BBB) is a major challenge where targeted delivery could be instrumental. acs.orgnih.gov
Future research in this area could focus on:
Liposomal Formulations: Encapsulating the compounds within liposomes can alter their pharmacokinetic profile, improve solubility, and facilitate passive targeting to tissues with leaky vasculature, such as tumors.
Nanoparticle-based Carriers: Polymeric nanoparticles can be engineered to carry the drug and can be surface-functionalized with ligands that bind to receptors overexpressed on target cells, enabling active targeting.
Prodrug Strategies: The compound could be chemically modified into an inactive prodrug that is converted to the active form by enzymes present at the target site.
Antibody-Drug Conjugates (ADCs): For applications in oncology, conjugating a potent analogue to a monoclonal antibody that specifically recognizes a tumor antigen could provide highly targeted delivery.
By developing sophisticated delivery systems, researchers can enhance the therapeutic window of this compound-based drugs, making them more effective and safer for clinical use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-(3-Methylthiophen-2-yl)morpholine, and how are reaction conditions optimized to enhance yield?
- Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, coupling 3-methylthiophene derivatives with morpholine precursors under basic conditions (e.g., NaOH or Et₃N) in aprotic solvents like THF. Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization . Catalyst selection (e.g., Pd for cross-coupling) and temperature control (room temperature vs. reflux) are critical for regioselectivity and minimizing side products .
Q. Which spectroscopic and crystallographic techniques are prioritized for structural elucidation of this compound?
- Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns and purity .
- X-ray crystallography : Resolves 3D molecular geometry using programs like SHELXL, with data collected at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?
- Answer : Contradictions often stem from assay variability (e.g., cell line differences), stereochemical heterogeneity, or impurities. Solutions include:
- Enantiomeric resolution : Chiral HPLC or enzymatic resolution to isolate active stereoisomers .
- Standardized bioassays : Replicate experiments under controlled conditions (e.g., ATP-based cytotoxicity assays with triplicate measurements) .
- Purity validation : Use HPLC with UV/ELSD detectors to ensure ≥95% purity .
Q. What computational strategies predict the pharmacokinetic properties and target interactions of this compound?
- Answer :
- Molecular docking (AutoDock Vina) : Models ligand-receptor binding using crystal structures from the PDB. Focus on thiophene-morpholine interactions with enzymes like cytochrome P450 .
- ADMET prediction (SwissADME) : Estimates solubility, permeability, and metabolic stability based on lipophilicity (LogP) and polar surface area .
- MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, validated by experimental IC₅₀ values .
Q. What strategies improve regioselectivity in functionalizing the morpholine or thiophene rings of this compound?
- Answer :
- Directing groups : Install boronate esters or sulfonyl groups to guide cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Protecting groups : Use Boc or Fmoc to block reactive amines during multi-step syntheses .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired intermediates (e.g., 0°C for kinetic products) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
